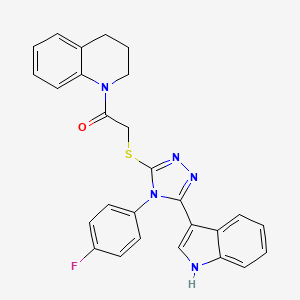

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is an intriguing compound due to its unique structure, which combines elements from different chemical groups. These structural features often result in interesting biological and chemical properties, making it a compound of interest in various fields of research.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN5OS/c28-19-11-13-20(14-12-19)33-26(22-16-29-23-9-3-2-8-21(22)23)30-31-27(33)35-17-25(34)32-15-5-7-18-6-1-4-10-24(18)32/h1-4,6,8-14,16,29H,5,7,15,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQHYFXWLUISCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis typically involves multi-step processes, beginning with the formation of quinoline derivatives. Initial steps might include the cyclization of aniline derivatives to form the quinoline core, followed by modifications to introduce the fluorophenyl, indole, and triazole groups.

Typical reagents and catalysts include:

Palladium-based catalysts for cross-coupling reactions.

Basic or acidic conditions to promote cyclization and other transformations.

Industrial Production Methods

Large-scale production might leverage optimized catalytic processes to improve yield and reduce waste. Continuous flow reactors can enhance efficiency, making the process more suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can participate in:

Oxidation reactions, especially involving the indole or quinoline units.

Substitution reactions, where the fluorophenyl group could be replaced by other functional groups.

Reduction reactions, potentially affecting the carbonyl group in ethanone.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide.

Reducing agents such as sodium borohydride or lithium aluminium hydride.

Substituents might be introduced via nucleophilic substitution reactions, using halogenated derivatives and suitable nucleophiles.

Major Products

These reactions can lead to products with modified functional groups, such as:

Hydroxylated quinoline derivatives from oxidation.

Reduced ethanone groups leading to alcohols.

Substituted fluorophenyl groups yielding new derivatives with varied properties.

Scientific Research Applications

The unique structural features of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone suggest several biological activities:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity through various mechanisms:

- Cell Cycle Arrest : Studies have shown that quinoline derivatives can induce cell cycle arrest at the G2/M phase in cancer cell lines such as MCF-7 and Panc-1.

- Pro-apoptotic Activity : Activation of pro-apoptotic factors like Caspase-3 and BAX has been observed, indicating potential for inducing programmed cell death in cancer cells.

Anti-inflammatory Effects

Compounds derived from quinoline and triazole frameworks have also been studied for their anti-inflammatory properties. They may inhibit key inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Quinoline Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that certain quinoline derivatives could effectively inhibit tumor growth in animal models by inducing apoptosis through mitochondrial pathways.

- Triazole Compounds in Cancer Therapy : Research highlighted in Cancer Letters showed that triazole-based compounds could significantly reduce tumor size in xenograft models by targeting estrogen biosynthesis pathways.

Mechanism of Action

The compound's effects are likely due to its interaction with specific molecular targets, such as enzymes or receptors. The triazole and indole groups can engage in binding interactions, while the quinoline unit might influence the overall activity and specificity.

Comparison with Similar Compounds

Similar compounds might include other heterocyclic structures with indole, triazole, or quinoline groups. Examples could be:

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(indol-3-yl)ethanone, which lacks the triazole and fluorophenyl groups.

1-(quinolin-1(2H)-yl)-2-(triazol-3-yl)ethanone, which lacks the indole and fluorophenyl groups.

Its uniqueness lies in the combination of these specific functional groups, leading to a compound with distinct chemical and biological properties.

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, with a focus on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available quinoline derivatives. The synthetic pathway often includes the formation of triazole and thioether linkages, which are critical for enhancing biological activity. For instance, the incorporation of a triazole moiety is known to improve pharmacological profiles due to its favorable interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole and quinoline scaffolds exhibit significant anticancer properties. In vitro assays have shown that various derivatives of quinoline and triazole can inhibit cell proliferation in several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | A549 | 0.23 | PARP-1 inhibition |

| B | MCF-7 | 0.30 | Induction of apoptosis |

| C | Caco-2 | 0.40 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis and inhibit cell cycle progression is a key mechanism underlying its anticancer effects. The presence of the indole and triazole moieties is believed to enhance interaction with cellular targets involved in these pathways .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 µg/mL |

| Escherichia coli | 1.50 µg/mL |

| Candida albicans | 0.75 µg/mL |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

The biological activity of the compound is attributed to several mechanisms:

- Inhibition of Key Enzymes : The triazole ring can act as an inhibitor for enzymes involved in DNA repair processes, such as PARP.

- Disruption of Membrane Integrity : Antimicrobial activity is partly due to disruption of bacterial membranes, leading to cell lysis.

- Induction of Reactive Oxygen Species (ROS) : The compound may enhance oxidative stress within cancer cells, promoting apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on A549 Cells : A derivative was tested for its ability to inhibit proliferation in lung cancer cells, resulting in an IC50 value significantly lower than standard chemotherapeutics.

- MRSA Infection Model : In vivo studies demonstrated that treatment with the compound reduced bacterial load significantly compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.